molecular formula C15H15FN2O4S B4504968 3-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzamide

3-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzamide

Cat. No.: B4504968
M. Wt: 338.4 g/mol
InChI Key: LGVVVOWMGQLGAJ-UHFFFAOYSA-N
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Description

3-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzamide is a useful research compound. Its molecular formula is C15H15FN2O4S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.07365630 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in DNA Repair Mechanisms

Research has highlighted the potential regulatory role of poly(ADP-ribose) synthesis in DNA repair mechanisms, with studies using inhibitors like 3-aminobenzamide to explore these processes. However, the results have been complex, with the compound showing both reduction and increase in DNA break frequencies at different concentrations, suggesting a nuanced interaction with cellular DNA repair pathways (Cleaver, Milam, & Morgan, 1985).

Imaging and Diagnostic Applications

The development of radiolabelled, nonpeptide angiotensin II antagonists like [11C]L-159,884 highlights the use of sulfonamide derivatives in medical imaging and diagnostic applications. These compounds exhibit potent and selective binding to the AT1 receptor, showcasing their potential in providing insights into cardiovascular diseases (Hamill et al., 1996).

Proton Exchange Membranes for Fuel Cells

In the development of fuel cell technology, sulfonated poly(arylene ether sulfone) copolymers have been studied for their potential as polyelectrolyte membrane materials. These materials demonstrate high proton conductivity, making them suitable for use in fuel cells (Kim, Robertson, & Guiver, 2008).

Antibiotic Resistance and Environmental Persistence

Studies on Microbacterium sp. strain BR1 have uncovered a novel microbial strategy for the degradation of sulfonamide antibiotics, such as sulfamethoxazole, through ipso-hydroxylation. This process, which leads to the fragmentation and elimination of these compounds, is crucial for addressing the environmental persistence and potential antibiotic resistance issues associated with sulfonamides (Ricken et al., 2013).

Drug-Tubulin Interactions in Cancer Treatment

Research into the interactions between sulfonamide drugs and tubulin has revealed that certain sulfonamide derivatives inhibit tubulin polymerization by binding to the colchicine site. This interaction suggests a potential pathway for the development of anticancer agents targeting cell mitosis (Banerjee et al., 2005).

Properties

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)sulfonylamino]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-9-11(15(17)19)4-3-5-13(9)18-23(20,21)10-6-7-14(22-2)12(16)8-10/h3-8,18H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVVVOWMGQLGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.